molecular formula C13H19NO2 B5545573 N-(3-methoxyphenyl)-3,3-dimethylbutanamide

N-(3-methoxyphenyl)-3,3-dimethylbutanamide

Cat. No.: B5545573
M. Wt: 221.29 g/mol
InChI Key: JBCRRFDBNQOFJA-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3,3-dimethylbutanamide is an organic compound with a complex structure that includes a methoxyphenyl group and a dimethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3,3-dimethylbutanamide typically involves the reaction of 3-methoxyphenylamine with 3,3-dimethylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(3-hydroxyphenyl)-3,3-dimethylbutanamide.

    Reduction: Formation of N-(3-methoxyphenyl)-3,3-dimethylbutylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-3,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various receptors and enzymes, potentially modulating their activity. The dimethylbutanamide moiety may influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxyphenyl)-3,3-dimethylbutanamide
  • N-(3-methoxyphenyl)-3,3-dimethylbutylamine
  • N-(3-methoxyphenyl)-3,3-dimethylbutanoic acid

Uniqueness

N-(3-methoxyphenyl)-3,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group provides potential sites for further chemical modification, while the dimethylbutanamide moiety contributes to its stability and reactivity.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)9-12(15)14-10-6-5-7-11(8-10)16-4/h5-8H,9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCRRFDBNQOFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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